(2-Ethyl-4-methoxyphenyl)boronic acid holds promise in medicinal chemistry, particularly for developing novel drugs. Its unique structure, containing an electron-withdrawing boronic acid group and an electron-donating methoxy group, allows for diverse interactions with other molecules. This versatility makes it a valuable building block for designing new pharmaceuticals with specific properties:
Current research efforts are exploring the use of (2-Ethyl-4-methoxyphenyl)boronic acid in developing drugs for various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases [, ].
(2-Ethyl-4-methoxyphenyl)boronic acid is also being investigated for its potential applications in material science. Its ability to form covalent bonds with various functional groups makes it a promising candidate for:
(2-Ethyl-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C₉H₁₃BO₃ and a CAS number of 342899-07-4. This compound features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. The structure includes an ethyl group at the second position and a methoxy group at the para position of a phenyl ring, contributing to its unique chemical properties. It appears as a solid at room temperature, with a density of approximately 1.1 g/cm³ and a boiling point around 339.5 °C at 760 mmHg .
Research indicates that boronic acids, including (2-Ethyl-4-methoxyphenyl)boronic acid, exhibit various biological activities. These compounds have been studied for their potential as:
Several methods exist for synthesizing (2-Ethyl-4-methoxyphenyl)boronic acid:
(2-Ethyl-4-methoxyphenyl)boronic acid has several applications in various fields:
Studies on (2-Ethyl-4-methoxyphenyl)boronic acid suggest interactions with various biological targets:
Several compounds share structural similarities with (2-Ethyl-4-methoxyphenyl)boronic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxyphenylboronic Acid | C₇H₉BO₃ | Lacks ethyl substitution; simpler structure |
2-Methyl-4-methoxyphenylboronic Acid | C₉H₁₁BO₃ | Methyl substitution instead of ethyl; different steric effects |
Phenylboronic Acid | C₆H₅BO₂ | Simplest form; lacks substituents on the phenyl ring |
The uniqueness of (2-Ethyl-4-methoxyphenyl)boronic acid lies in its specific substitution pattern, which may enhance its reactivity and selectivity in